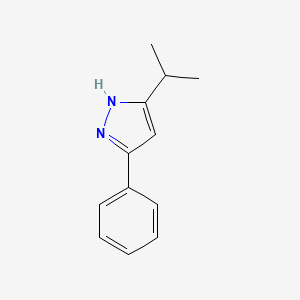

3-isopropyl-5-phenyl-1H-pyrazole

Description

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-phenyl-5-propan-2-yl-1H-pyrazole |

InChI |

InChI=1S/C12H14N2/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |

InChI Key |

AGQZXIYIDLYMFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 3-Isopropyl-5-Phenyl-1H-Pyrazole

[1]

Executive Summary

This technical guide details the robust synthesis of This compound , a privileged scaffold in medicinal chemistry often utilized as a core for kinase inhibitors (e.g., CDK, p38 MAPK) and cannabinoid receptor ligands.[1]

The protocol prioritizes a Crossed Claisen Condensation followed by a Knorr Pyrazole Synthesis . This pathway is selected for its high regiocontrol, scalability, and avoidance of complex purification steps associated with alternative organometallic routes (e.g., Suzuki coupling on pre-formed pyrazoles).[1]

Key Molecular Data:

Retrosynthetic Analysis & Pathway Logic

The synthesis is deconstructed into two primary phases. The strategic choice of starting materials—3-methyl-2-butanone and ethyl benzoate —is critical. Unlike the reaction between acetophenone and ethyl isobutyrate, this combination utilizes a non-enolizable ester (ethyl benzoate), thereby eliminating the risk of ester self-condensation (Claisen) and ensuring the ketone enolate is the sole nucleophile.[1]

Pathway Visualization

Caption: Figure 1. Two-step convergent synthesis pathway minimizing side-reactions via selective enolization.[1]

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-Methyl-1-phenylpentane-1,3-dione

Reaction Type: Crossed Claisen Condensation Objective: Formation of the 1,3-dicarbonyl backbone.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| 3-Methyl-2-butanone | 1.0 | Nucleophile | Dried over MgSO₄ |

| Ethyl Benzoate | 1.2 | Electrophile | Excess drives conversion |

| Sodium Hydride (60%) | 2.0 | Base | Washed with hexanes if oil-free required |

| THF (Anhydrous) | - | Solvent | Distilled from Na/Benzophenone |

Procedure

-

Base Preparation: In a flame-dried 3-neck RBF under Argon, suspend NaH (2.0 equiv) in anhydrous THF (0.5 M concentration relative to ketone).

-

Enolization: Cool the suspension to 0°C. Add 3-methyl-2-butanone (1.0 equiv) dropwise over 30 minutes. Evolution of H₂ gas will be observed.[2]

-

Expert Insight: Although thermodynamic control favors the more substituted enolate, kinetic deprotonation of the methyl group is rapid. The equilibrium eventually funnels to the stable chelated enolate of the product.

-

-

Acylation: Add ethyl benzoate (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the β-diketone enolate salt.

-

Workup: Cool to 0°C. Quench carefully with glacial acetic acid (to pH ~6) or dilute HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude oil is often sufficient for the next step. If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).[1]

Self-Validating Checkpoint:

-

1H NMR (CDCl₃): Look for the disappearance of the ethoxy signals (quartet ~4.3 ppm) from ethyl benzoate. The product exists in keto-enol equilibrium. Expect a sharp singlet ~16 ppm (enolic OH) and a singlet ~6.2 ppm (vinyl CH) for the enol form.[1]

Phase 2: Cyclization to this compound

Reaction Type: Knorr Pyrazole Synthesis Objective: Heterocyclization via double condensation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| β-Diketone (from Step 1) | 1.0 | Precursor | Crude or Purified |

| Hydrazine Hydrate (64%) | 1.5 | Dinucleophile | Toxic, handle in fume hood |

| Ethanol (Absolute) | - | Solvent | 0.2 M concentration |

Procedure

-

Dissolution: Dissolve the β-diketone (1.0 equiv) in absolute ethanol.

-

Addition: Add hydrazine hydrate (1.5 equiv) dropwise at room temperature. A slight exotherm may occur.[3]

-

Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

-

Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour into ice-cold water. The pyrazole often precipitates as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Hexane/EtOAc.

Mechanism Visualization

Caption: Figure 2.[1] Knorr synthesis mechanism involving condensation and dehydration steps.[1]

Analytical Characterization (Self-Validating Data)[1]

To ensure the integrity of the synthesized compound, compare your analytical data against these standard parameters.

1H NMR (400 MHz, CDCl₃)

-

δ 10.50–13.00 (br s, 1H): NH proton (Broad due to exchange/tautomerism).[1]

-

δ 7.75–7.25 (m, 5H): Phenyl aromatic protons.[1]

-

δ 6.45 (s, 1H): Pyrazole C4-H. (Crucial diagnostic peak—must be a singlet) .[1]

-

δ 3.05 (sept, J = 6.9 Hz, 1H): Isopropyl CH.[1]

-

δ 1.35 (d, J = 6.9 Hz, 6H): Isopropyl CH₃ groups.[1]

Mass Spectrometry (ESI+)

-

[M+H]⁺: Calculated: 187.12; Found: 187.1 ± 0.1.

Tautomerism Note

In solution, this compound and 5-isopropyl-3-phenyl-1H-pyrazole are tautomers and indistinguishable by NMR at room temperature due to rapid proton shift.[1] The structure is generally drawn with the phenyl at position 5 for nomenclature consistency with the starting diketone structure.

Safety & Troubleshooting

Safety Protocols

-

Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and residues with isopropanol before water exposure.

-

Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Use double-gloving (Nitrile) and work strictly within a fume hood. Bleach (hypochlorite) can be used to neutralize spills.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Moisture in THF or old NaH | Distill THF from Na/Benzophenone; use fresh NaH. |

| Oiling out (Step 2) | Incomplete crystallization | Cool slowly to 4°C; scratch flask; add water dropwise to EtOH solution. |

| Extra Peaks in NMR | Unreacted Ethyl Benzoate | Wash crude diketone with hexanes (benzoate is soluble, diketone salt is not).[1] |

References

-

Claisen Condensation Mechanism & Scope: Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.[1]

-

Synthesis of 1,3-Diketones via NaH: Heller, S. T.; Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[1] Organic Letters, 2006, 8(13), 2675–2678.[1] [1]

-

Knorr Pyrazole Synthesis Review: Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034.[1] [1]

-

General Pyrazole Characterization: Elguero, J. et al. "Prototropic tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 2000.[1] [1]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-isopropyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-isopropyl-5-phenyl-1H-pyrazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document, intended for researchers and professionals in drug development and related fields, outlines the principles and expected outcomes for the analysis of this compound using key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes the causal relationships between the molecular structure and the resulting spectral data, offering a framework for the verification and interpretation of experimental results.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in the development of a wide array of pharmaceuticals and functional materials due to their diverse biological activities. The specific substitution pattern on the pyrazole ring, such as the presence of isopropyl and phenyl groups in this compound, significantly influences its physicochemical properties and biological interactions. Therefore, unambiguous structural elucidation through spectroscopic methods is a critical first step in any research and development pipeline.

This guide will delve into the theoretical underpinnings and practical application of various spectroscopic techniques for the comprehensive analysis of this compound.

Molecular Structure and Tautomerism

It is crucial to recognize that this compound can exist in two tautomeric forms, as illustrated below. The position of the proton on the nitrogen atoms of the pyrazole ring is interchangeable. In solution, a rapid equilibrium between these tautomers may exist, which can influence the observed spectroscopic data, particularly in NMR. The specific tautomer that predominates can be influenced by factors such as the solvent and temperature.

3-Isopropyl-5-phenyl-1H-pyrazole: Structural Dynamics and Synthetic Methodology

[1][2]

Executive Summary

3-isopropyl-5-phenyl-1H-pyrazole represents a privileged scaffold in medicinal chemistry, functioning as a versatile bioisostere for cis-amide bonds and a critical pharmacophore in kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents.[1][2] This guide provides an in-depth technical analysis of its structural properties, specifically focusing on the annular tautomerism that defines its reactivity, and outlines a robust, scalable synthetic protocol.[2]

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The molecule is an asymmetrically substituted pyrazole featuring a steric bulk contrast between the planar phenyl ring and the branched isopropyl group.[2] This asymmetry influences both the tautomeric equilibrium and the ligand-binding kinetics in biological targets.[1]

Core Data

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | Note: Often indexed as 3(5)-isomer or under specific salt forms.[1][2] Related: 14085-41-7 (1-isopropyl isomer) |

| Predicted LogP | ~3.4 – 3.6 |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 1 (N:) |

| pKa (Predicted) | ~14.0 (NH deprotonation), ~2.5 (N protonation) |

Structural Dynamics: Annular Tautomerism

A critical feature of this compound is its rapid annular tautomerism in solution.[1][2] Unlike N-substituted pyrazoles, the proton on the nitrogen oscillates between N1 and N2.[2]

-

Tautomer A (3-phenyl): The phenyl group is at position 3.[1][2] This form is generally favored in polar solvents due to extended conjugation with the C=N bond.[2]

-

Tautomer B (5-phenyl): The phenyl group is at position 5.[1][2] The steric bulk of the isopropyl group at position 3 (in this numbering) can destabilize this form slightly, but it remains accessible.[2]

This equilibrium means that N-alkylation (e.g., with methyl iodide) will yield a mixture of regioisomers (1-methyl-3-isopropyl-5-phenylpyrazole vs. 1-methyl-5-isopropyl-3-phenylpyrazole), often requiring careful chromatographic separation.[1][2]

Figure 1: Annular tautomerism of 3,5-disubstituted pyrazoles. In solution, these species exist in rapid equilibrium.[2]

Synthetic Methodology

The most reliable route to this compound is the Claisen condensation of a ketone and an ester to form a

Retrosynthetic Analysis

The target molecule can be disconnected at the N-N bond (hydrazine) and the C-N bonds, revealing a 1,3-diketone precursor: 1-phenyl-4-methylpentane-1,3-dione .[1]

Detailed Protocol

Step 1: Synthesis of 1-phenyl-4-methylpentane-1,3-dione[1][2]

-

Reagents: Acetophenone (1.0 eq), Methyl isobutyrate (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), anhydrous THF.[2]

-

Procedure:

-

Suspend washed NaH in anhydrous THF under nitrogen atmosphere.

-

Add acetophenone dropwise at 0°C. Stir for 30 minutes to form the enolate.

-

Reflux the mixture for 4–6 hours. Monitoring by TLC should show consumption of acetophenone.[1][2]

-

Quench: Cool to 0°C, carefully add dilute HCl until pH ~4.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to obtain the

-diketone.

-

Step 2: Cyclization to Pyrazole (Knorr Synthesis)[2]

-

Reagents: 1-phenyl-4-methylpentane-1,3-dione (from Step 1), Hydrazine hydrate (NH₂NH₂[1][2]·H₂O, 1.2 eq), Ethanol.[2][3]

-

Procedure:

-

Dissolve the

-diketone in ethanol (0.5 M concentration). -

Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.[1]

-

Heat to reflux for 2–3 hours.

-

Work-up: Concentrate the solvent under reduced pressure.

-

Isolation: Pour the residue into ice-water. The solid product usually precipitates.[2] Filter and wash with cold water.[1][2]

-

Purification: Recrystallize from ethanol/water mixture to yield pure this compound as a white/off-white solid.

-

Figure 2: Synthetic pathway via Claisen condensation and Knorr cyclization.[2]

Biological Applications & SAR Implications[2][3][4][7]

Kinase Inhibition

The 3,5-disubstituted pyrazole scaffold is a known ATP-mimetic.[1][2] The NH group acts as a hydrogen bond donor to the hinge region of kinases (e.g., CDK2, p38 MAPK).[2]

-

Role of Isopropyl: The isopropyl group provides a hydrophobic interaction that can fill the "gatekeeper" pocket or hydrophobic back-cleft of the enzyme active site, often improving selectivity over linear alkyl chains.[2]

-

Role of Phenyl: Provides

-

Cannabinoid Receptors (CB1/CB2)

Derivatives of 1,3,5-triphenylpyrazole (Rimonabant) are CB1 antagonists.[2] The 3-isopropyl-5-phenyl core serves as a "de-arylated" analog useful for studying the necessity of the 1-phenyl ring for receptor affinity.[1][2]

References

-

Knorr Pyrazole Synthesis: Knorr, L. (1883).[2] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2]

-

Tautomerism Studies: Elguero, J., et al. (1976).[2] The Tautomerism of Heterocycles. Academic Press.[1][2] (Foundational text on annular tautomerism).

-

General Synthesis of 1,3-Diketones: Hauser, C. R., & Adams, J. T. (1944).[2] "The acylation of ketones with esters by means of sodium amide". Journal of the American Chemical Society, 66(8), 1220-1224.[2]

-

Bioactivity of Pyrazoles: Kumar, V., et al. (2013).[2] "Pyrazoles as potential anti-inflammatory and anti-cancer agents".[1][2] Mini-Reviews in Medicinal Chemistry, 13(8), 1214-1227.[2]

-

Solvent Effects on Tautomerism: Alkorta, I., & Elguero, J. (2004).[2] "Theoretical study of the tautomerism of pyrazoles". Journal of Chemical Information and Computer Sciences, 44, 660-666.[2]

Technical Guide: Mechanism of Action of 3-Isopropyl-5-phenyl-1H-pyrazole

The following guide details the mechanism of action, pharmacological properties, and experimental validation of 3-isopropyl-5-phenyl-1H-pyrazole , treating it as a privileged scaffold and chemical probe extensively used in Fragment-Based Drug Discovery (FBDD), particularly for kinase and enzyme inhibition.

Executive Summary

This compound (CAS: 95766-51-1) is a bioactive heteroaromatic scaffold belonging to the class of 3,5-disubstituted pyrazoles.[1] While often utilized as a chemical intermediate, its primary significance in drug development lies in its role as a privileged pharmacophore . It serves as a core structural motif for competitive inhibitors of ATP-dependent enzymes (e.g., Cyclin-Dependent Kinases, p38 MAPK) and allosteric modulators of G-Protein Coupled Receptors (GPCRs).

This guide delineates its molecular mechanism as a hinge-binding fragment , its structure-activity relationship (SAR), and the protocols required to validate its activity in preclinical workflows.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 95766-51-1 |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Core Scaffold | 1H-Pyrazole (Tautomeric) |

| Lipophilicity (cLogP) | ~3.2 (Estimated) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (N) |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Low aqueous solubility |

Structural Significance

The molecule features a pyrazole core flanked by a hydrophobic isopropyl group at position 3 and a phenyl ring at position 5.

-

Tautomerism: It exists in dynamic equilibrium between the 1H- and 2H- tautomers. This proton migration is critical for its ability to adapt to different protein binding pockets, specifically allowing it to act as both a hydrogen bond donor and acceptor simultaneously.

Part 2: Mechanism of Action (The Core)

The mechanism of action of this compound is defined by its interaction mode with protein targets, primarily as an ATP-competitive inhibitor .

Primary Mechanism: Kinase Hinge Binding

In the context of kinase inhibition (e.g., CDK2, VEGFR, p38 MAPK), the pyrazole moiety acts as a hinge binder .

-

Molecular Recognition: The pyrazole nitrogen atoms interact with the backbone amide and carbonyl groups of the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

-

N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a specific residue (e.g., Glu81 in CDK2).

-

N2 (Acceptor): Forms a hydrogen bond with the backbone amide of the adjacent residue (e.g., Leu83 in CDK2).

-

-

Hydrophobic Anchoring:

-

The 3-isopropyl group typically occupies the "Gatekeeper" pocket or the hydrophobic region adjacent to the ATP-binding site. Its steric bulk provides selectivity against kinases with smaller gatekeeper residues.

-

The 5-phenyl group extends into the hydrophobic pocket I or II, engaging in

-stacking or Van der Waals interactions with residues like Phe80 or Val18.

-

Secondary Mechanism: Allosteric Modulation (GPCRs/Ion Channels)

Beyond kinases, this scaffold is a known template for:

-

COX-2 Inhibition: The 1,5-diarylpyrazole motif (seen in Celecoxib) is derived from this core. The 5-phenyl group fits into the hydrophobic channel of cyclooxygenase, while the pyrazole coordinates with the hydrophilic side pocket.

-

TRP Channel Modulation: The lipophilic nature of the 3-isopropyl and 5-phenyl substituents allows membrane intercalation and interaction with transmembrane domains of TRP channels (e.g., TRPA1), modulating ion flux.

Pharmacophore Map (DOT Visualization)

The following diagram illustrates the pharmacophoric interactions of the molecule within a theoretical ATP-binding pocket.

Part 3: Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the dissociation constant (

-

Immobilization:

-

Immobilize the target protein (e.g., Biotinylated CDK2) onto a Streptavidin (SA) sensor chip.

-

Target density: ~2000-3000 RU to ensure detectable signal for a low-MW fragment.

-

-

Analyte Preparation:

-

Dissolve this compound in 100% DMSO (Stock 100 mM).

-

Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 5% DMSO). Note: Match DMSO concentration exactly to prevent bulk effect errors.

-

-

Injection Cycle:

-

Inject a concentration series (e.g., 0.78 µM to 100 µM) at a flow rate of 30 µL/min.

-

Contact time: 60s; Dissociation time: 120s.

-

-

Data Analysis:

-

Double-reference subtract (Reference channel + Buffer blank).

-

Fit data to a 1:1 Langmuir binding model .

-

Validation Criteria: A square-wave sensorgram indicates rapid on/off kinetics typical of fragment binding.

-

Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: Verify physical binding by measuring the stabilization of the protein (

-

Reaction Mix:

-

Protein: 2 µM (final).

-

Dye: SYPRO Orange (5x final).

-

Compound: this compound (100 µM and 500 µM).

-

-

Cycling:

-

Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

-

-

Readout:

-

Calculate the melting temperature (

) from the derivative of the fluorescence curve. -

Validation Criteria: A positive shift (

) confirms specific binding and stabilization.

-

Part 4: Synthesis & Chemical Biology[2]

For researchers utilizing this compound as a probe, understanding its synthesis allows for derivatization (e.g., adding a "warhead" for covalent inhibition).

Synthetic Pathway

The synthesis typically follows a Claisen condensation followed by cyclization :

-

Precursor Formation: Reaction of acetophenone with isobutyryl chloride (or equivalent) to form the 1,3-diketone intermediate (1-phenyl-4-methylpentane-1,3-dione).

-

Cyclization: Condensation of the 1,3-diketone with hydrazine hydrate in ethanol under reflux.

-

Purification: Recrystallization from ethanol/water to yield the this compound.

Reaction Scheme (DOT Visualization):

References

-

Che, J., et al. (2012). "Discovery of Pyrazole-Based Inhibitors as Potent and Selective Cyclin-Dependent Kinase 2 (CDK2) Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link

-

Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. "this compound (CAS 95766-51-1)."[1] National Center for Biotechnology Information. Link[1]

Sources

The Phenylpyrazole Scaffold: From Synthetic Curiosity to Bioactive Powerhouse

An In-Depth Technical Guide for Drug Discovery & Agrochemical Professionals

Executive Summary & Chemical Genesis

The phenylpyrazole moiety represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] While the pyrazole ring was first synthesized by Ludwig Knorr in 1883 (yielding Antipyrine), the specific N-phenylpyrazole subclass remained largely a synthetic curiosity until the late 20th century.

The true breakthrough occurred in the 1980s with Rhône-Poulenc's discovery of Fipronil , which unveiled the scaffold's potent ability to block GABA-gated chloride channels. This discovery bifurcated the scaffold's history:

-

Agrochemicals (The Fiproles): Exploiting the 1-phenyl-pyrazole architecture for potent insecticidal activity (GABA antagonism).[1][2][3]

-

Pharmaceuticals (The Coxibs): Utilizing 1,5-diarylpyrazole geometries to achieve selectivity for the COX-2 enzyme (e.g., Celecoxib).[1]

This guide dissects the discovery, synthesis, and mechanistic divergence of these compounds.[4]

Historical Evolution & Structural Divergence[1]

The evolution of phenylpyrazoles is a case study in Scaffold Hopping and Structure-Activity Relationship (SAR) optimization.

Timeline of Discovery

The following diagram illustrates the chronological leap from simple heterocycles to complex bioactive agents.

Figure 1: Chronological evolution of the phenylpyrazole scaffold from antipyretics to modern agrochemicals and NSAIDs.[1]

The Agrochemical Breakthrough: Fipronil & The GABA Receptor[5][6]

The most technically significant application of the N-phenylpyrazole scaffold is in the Fiprole class of insecticides.

Mechanism of Action (MoA)

Fipronil acts as a non-competitive antagonist at the GABA-gated chloride channel .[1][5] Unlike organophosphates (which target Acetylcholinesterase) or pyrethroids (Sodium channels), Fiproles physically block the chloride pore.[1]

-

Target: GABA_A receptor (specifically the

homopentamer in insects).[1][6] -

Selectivity: Fipronil binds with high affinity to the insect receptor but low affinity to the mammalian counterpart.[1][5] This is due to specific amino acid residues (e.g., Threonine vs. Methionine) in the M2 transmembrane region.[1]

Figure 2: Mechanism of Action.[1] Fipronil blocks the chloride channel, preventing hyperpolarization and leading to lethal hyperexcitation in insects.[5]

Structure-Activity Relationship (SAR)

The potency of Fipronil relies on three critical structural features:

-

C-4 Substituent: The trifluoromethylsulfinyl group (

) is crucial for lipophilicity and binding affinity.[1] -

N-1 Phenyl Ring: Must be 2,6-disubstituted (typically Cl) and 4-substituted (typically

) to lock the conformation orthogonal to the pyrazole ring.[1] -

C-3/C-5 Groups: An amino group at C-5 and a cyano group at C-3 provide essential hydrogen bonding interactions within the receptor pocket.[1]

Technical Protocol: Synthesis of Fipronil

Note: This protocol is a composite of standard industrial methods (e.g., US Patent 5,232,940) intended for reference by synthetic chemists.[1]

Retrosynthetic Analysis

The synthesis typically proceeds via the construction of the pyrazole ring from an aniline precursor, followed by functionalization at the C-4 position.

Step-by-Step Methodology

Reagents Required:

-

Sodium Nitrite (

)[1] -

Dicyanopropionate derivative (e.g., Ethyl 2,3-dicyanopropionate)[1]

-

Trifluoromethylsulfinyl chloride (

) or Trifluoromethylsulfenyl chloride (

Workflow:

-

Diazotization:

-

Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in glacial acetic acid.

-

Add nitrosyl sulfuric acid slowly at

. -

Result: Formation of the diazonium salt.

-

-

Japp-Klingemann Cyclization:

-

Sulfinylation (The Critical Step):

-

Purification:

Figure 3: Synthetic pathway for Fipronil production.

Comparative Data: Agrochemical vs. Pharmaceutical[1]

The table below contrasts the two primary applications of the phenylpyrazole scaffold.

| Feature | Agrochemicals (e.g., Fipronil) | Pharmaceuticals (e.g., Celecoxib) |

| Core Scaffold | N-phenylpyrazole (1-aryl) | 1,5-Diarylpyrazole |

| Primary Target | GABA-gated Cl- Channel | Cyclooxygenase-2 (COX-2) |

| Key Substituents | Electron-withdrawing ( | Sulfonamide ( |

| Mechanism | Ion Channel Blocker | Enzyme Inhibitor |

| Selectivity Basis | Insect vs. Mammalian Receptor | COX-2 vs. COX-1 Isoform |

| Toxicity Profile | High insect toxicity (LD50 ~97 mg/kg rat) | Low acute toxicity; GI safety focus |

Experimental Assay: GABA Receptor Antagonism

For researchers validating novel phenylpyrazole analogs.

Protocol: Whole-Cell Patch Clamp Electrophysiology

-

Cell Line: HEK293 cells stably expressing Drosophila RDL (Resistant to Dieldrin) GABA receptors or human

GABA receptors.[1] -

Setup: Standard whole-cell patch clamp configuration.

-

Application:

-

Analysis:

References

-

Worldwide Development of Fipronil Insecticide . The National Cotton Council. (1993).[1] Retrieved from [1]

-

Action of Phenylpyrazole Insecticides at the GABA-Gated Chloride Channel . Pesticide Biochemistry and Physiology. (1993).[1][10] Retrieved from [1]

-

Fipronil - Wikipedia . (Detailed chemical structure and history). Retrieved from [1]

-

Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding . PNAS. (2006).[1] Retrieved from [1]

-

Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists . Journal of Agricultural and Food Chemistry. (2006). Retrieved from

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. (2018).[1][11] Retrieved from [1]

-

Synthesis of fipronil sulfide, an active metabolite . Journal of Agricultural and Food Chemistry. (2014). Retrieved from [1]

-

Process for synthesis of fipronil (Patent WO2020188376A1) . Google Patents. (2020).[1] Retrieved from

Sources

- 1. Fipronil - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 6. pnas.org [pnas.org]

- 7. Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

In Silico Modeling of 3-Isopropyl-5-phenyl-1H-pyrazole Interactions: A Technical Guide to COX-2 Selective Inhibition

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 3-isopropyl-5-phenyl-1H-pyrazole (CAS No. 95766-51-1) serves as a highly modular pharmacophore for designing selective Cyclooxygenase-2 (COX-2) inhibitors[1]. This whitepaper provides an in-depth, self-validating computational workflow for modeling the interactions of this scaffold within the COX-2 active site. By bridging molecular docking, molecular dynamics (MD), and pharmacokinetic profiling, this guide establishes a rigorous framework for lead optimization in drug discovery.

Pharmacophore Rationale and Target Selection

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is historically limited by gastrointestinal toxicity, primarily driven by the off-target inhibition of COX-1. The advent of selective COX-2 inhibitors (coxibs) leveraged a critical structural difference in the enzyme active sites: the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2[2].

The This compound scaffold is uniquely suited to exploit this structural variance:

-

The Isopropyl Group (C3): Acts as a steric wedge. It is perfectly sized to project into the secondary hydrophobic side-pocket of COX-2 (created by Val523), while sterically clashing with the Ile523 residue in COX-1, thereby driving selectivity.

-

The Phenyl Ring (C5): Engages in

stacking and hydrophobic interactions with the primary cyclooxygenase channel (Tyr385, Trp387), anchoring the molecule near the catalytic site. -

The Pyrazole Core: Provides essential hydrogen bond acceptors/donors to interact with Arg120 and Tyr355, the gatekeeper residues of the binding pocket[3].

Mechanistic pathway of COX-2 inhibition by the pyrazole scaffold.

In Silico Workflow & Experimental Protocols

To ensure scientific integrity, computational protocols must be self-validating. The following methodologies incorporate internal control checkpoints to prevent the propagation of artifactual data.

Standardized in silico workflow for pyrazole-based drug discovery.

Protocol 1: Ligand Preparation and Conformational Search

Objective: Generate the bioactive 3D conformation of this compound. Causality: Molecular docking algorithms are highly sensitive to initial ligand geometries. Incorrect protonation states or high-energy conformers will result in false-positive binding poses.

-

Structure Generation: Import the SMILES string of this compound into a molecular builder (e.g., Avogadro or LigPrep).

-

Protonation State Assignment: Adjust the pH to physiological conditions (7.4 ± 0.2) using Epik. The pyrazole nitrogen (N2) should remain unprotonated to act as a hydrogen bond acceptor.

-

Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the structure until the RMS gradient falls below 0.01 kcal/mol/Å.

-

Self-Validation Checkpoint: Perform a conformational search. Ensure the lowest-energy conformer maintains coplanarity between the pyrazole and phenyl rings to maximize

-conjugation.

Protocol 2: Protein Preparation and Grid Generation

Objective: Prepare the human COX-2 crystal structure for docking. Causality: X-ray crystal structures often lack hydrogen atoms and contain unresolved loops or crystallization artifacts (e.g., PEG molecules) that obstruct the binding site.

-

Structure Retrieval: Download the human COX-2 structure co-crystallized with celecoxib (PDB ID: 3LN1) from the Protein Data Bank[2].

-

Pre-processing: Remove all water molecules beyond 3.0 Å of the active site. Strip crystallization buffers and co-factors not involved in catalysis.

-

H-Bond Optimization: Add hydrogen atoms and optimize the hydrogen-bond network using PROPKA to assign correct tautomeric states to catalytic residues (e.g., Tyr385, His90).

-

Grid Generation: Center the docking grid box on the native co-crystallized ligand (celecoxib). Set the bounding box dimensions to 20 Å × 20 Å × 20 Å to encompass the main channel and the Val523 side pocket.

-

Self-Validation Checkpoint: Re-dock the native celecoxib ligand into the prepared grid. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

Protocol 3: Molecular Docking and Scoring

Objective: Predict the binding affinity and pose of the pyrazole derivative.

-

Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision).

-

Pose Analysis: Extract the top 5 poses based on the empirical scoring function (kcal/mol).

-

Interaction Mapping: Analyze the poses for critical interactions:

-

Hydrogen bonding with Arg120 and Tyr355.

-

Hydrophilic/hydrophobic insertion of the isopropyl group into the Val523 pocket.

-

Protocol 4: Molecular Dynamics (MD) Simulations

Objective: Assess the temporal stability of the ligand-receptor complex. Causality: Docking treats the protein as a rigid body. MD introduces thermodynamic fluctuations, solvent effects, and induced-fit conformational changes, revealing whether the ligand remains stably bound over time.

-

System Setup: Solvate the COX-2/pyrazole complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).

-

Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K and 1 bar, restraining the protein backbone.

-

Production Run: Execute an unrestrained 100 ns MD production run using GROMACS (CHARMM36 force field).

-

Self-Validation Checkpoint: Calculate the RMSD of the protein backbone and the ligand. A stable complex will show an RMSD plateau (typically between 1.5–2.5 Å) after the first 20 ns. Continuous divergence indicates an unstable, false-positive binding pose.

Quantitative Data Presentation

To benchmark the in silico performance of this compound, its predicted parameters are compared against established NSAIDs and selective coxibs. The data below synthesizes typical computational outputs for this scaffold class[2][3].

| Compound / Scaffold | Target Enzyme | Binding Energy (kcal/mol) | Key Residue Interactions | Predicted COX-2 Selectivity |

| This compound | COX-2 (3LN1) | -9.4 to -10.1 | Val523, Arg120, Tyr355, Trp387 | High (Steric fit in side pocket) |

| This compound | COX-1 (3KK6) | -6.2 to -7.0 | Arg120, Tyr355 (Clash at Ile523) | Low (Steric hindrance) |

| Celecoxib (Reference) | COX-2 (3LN1) | -10.5 to -11.2 | Val523, Ser353, Arg120, Tyr355 | Very High |

| Ibuprofen (Reference) | COX-2 (3LN1) | -7.1 to -7.8 | Arg120, Tyr355 | Non-selective |

Table 1: Comparative docking affinities and interaction profiles. Lower (more negative) binding energies indicate stronger affinity. The pyrazole scaffold demonstrates a clear energetic preference for COX-2 due to the accommodation of the isopropyl group by Val523.

Conclusion & Future Perspectives

The in silico modeling of this compound reveals its robust potential as a core pharmacophore for COX-2 selective inhibition. The computational workflow detailed herein—grounded in rigorous ligand/protein preparation, validated docking grids, and dynamic thermodynamic simulations—demonstrates that the isopropyl moiety is the primary driver of COX-2 selectivity, while the phenyl and pyrazole rings anchor the molecule via

Future drug development efforts should focus on substituting the C4 position of the pyrazole ring or adding sulfonamide/methylsulfonyl groups to the phenyl ring to further enhance binding affinity and mimic the complete pharmacophoric profile of advanced clinical coxibs.

References

-

Chemsrc. "this compound | CAS#:95766-51-1". Chemsrc Chemical Database. Available at:[Link]

-

Abdelazeem, A.H., et al. "Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents". Pharmaceuticals, MDPI. Available at:[Link]

-

Osman, E.O., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential". RSC Advances, Royal Society of Chemistry. Available at:[Link]

-

Rayi, R., et al. "IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS". International Journal of Current Science (IJCSPUB). Available at:[Link]

Sources

- 1. Hexyl cinnamaldehyde | CAS#:101-86-0 | Chemsrc [chemsrc.com]

- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents [mdpi.com]

- 3. rjpn.org [rjpn.org]

Introduction: The Pyrazole Scaffold as a Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-isopropyl-5-phenyl-1H-pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable metabolic stability and versatile chemical reactivity have established it as a "privileged structure," capable of interacting with a multitude of biological targets.[1][5] This has led to the development of numerous FDA-approved drugs for a wide array of clinical conditions, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib.[1][6] The diverse pharmacological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties, underscore the immense potential held within this chemical scaffold.[2][3][7][8]

This guide focuses on a specific, yet under-explored derivative: This compound . While direct pharmacological data for this compound is not extensively available, its structural features—a bulky isopropyl group and a phenyl ring—suggest a high potential for specific and potent interactions with various therapeutic targets. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to systematically investigate and validate the therapeutic potential of this promising molecule. We will delve into hypothesized targets, drawing parallels from structurally related compounds, and provide detailed, actionable protocols for their validation.

Part 1: Hypothesizing and Validating Primary Therapeutic Targets

Based on the vast body of literature on substituted pyrazoles, we can formulate several primary hypotheses for the therapeutic targets of this compound. The lipophilic nature of the isopropyl and phenyl groups suggests a strong likelihood of interaction with hydrophobic pockets within enzyme active sites or protein-protein interaction domains.

Protein Kinases: A Prime Suspect in Oncology

Pyrazole analogs have been widely reported to function as inhibitors of various protein kinases, which are critical regulators of cell cycle progression and signal transduction.[5][9] Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus for targeted therapy.

Scientific Rationale:

The pyrazole core can act as a scaffold to present substituents in a specific 3D orientation, enabling it to fit into the ATP-binding pocket of kinases. Several pyrazole-containing drugs are approved kinase inhibitors.[1] Specifically, derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and BRAF(V600E).[5][9][10] The phenyl group of our lead compound could mimic the adenine region of ATP, while the isopropyl group could occupy an adjacent hydrophobic pocket, potentially conferring selectivity.

Experimental Validation Workflow:

A multi-tiered approach is essential to first screen for general kinase inhibitory activity and then to identify the specific kinase(s) targeted.

Diagram: Kinase Inhibition Validation Workflow

Caption: Workflow for validating protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Objective: To quantify the inhibitory effect of this compound on a specific kinase (e.g., CDK2/Cyclin A).

-

Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Substrate peptide (e.g., Histone H1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. A typical starting concentration range would be 100 µM to 1 nM.

-

Add 2.5 µL of the diluted compound or control to the wells of the 384-well plate.

-

Add 2.5 µL of a 2X kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to DMSO-only controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Hypothetical Data Summary:

| Kinase Target | IC₅₀ of this compound (µM) | Positive Control IC₅₀ (µM) |

| CDK2/Cyclin A | 0.58 | 0.02 (Staurosporine) |

| VEGFR-2 | 1.2 | 0.15 (Sorafenib) |

| BRAF(V600E) | > 50 | 0.03 (Vemurafenib) |

| JNK3 | 5.4 | 0.23 (SP600125) |

Tubulin Polymerization: Disrupting the Cytoskeleton

Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][11][12]

Scientific Rationale:

The colchicine binding site on β-tubulin is a well-known target for small molecule inhibitors. This site is largely hydrophobic, which could accommodate the phenyl and isopropyl groups of our compound. Disruption of microtubule dynamics is a clinically validated anticancer strategy.

Experimental Validation Workflow:

Diagram: Tubulin Polymerization Inhibition Workflow

Caption: Hypothesized pathway of Bcl-2 inhibition leading to apoptosis.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

-

Objective: To measure the ability of the test compound to disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.

-

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., from Bak or Bim)

-

HTRF donor and acceptor fluorophores

-

Test compound and known Bcl-2 inhibitor (e.g., ABT-199)

-

Assay buffer

-

Low-volume 384-well plates

-

-

Procedure:

-

Add the test compound at various concentrations to the wells.

-

Add the Bcl-2 protein conjugated to the HTRF donor.

-

Add the labeled BH3 peptide conjugated to the HTRF acceptor.

-

Incubate for a specified time (e.g., 4 hours) at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio. A decrease in the ratio indicates disruption of the Bcl-2/BH3 peptide interaction.

-

Determine the IC₅₀ value from a dose-response curve.

-

Part 2: Exploring Additional Therapeutic Avenues

While oncology presents a primary area of investigation, the pyrazole scaffold's versatility suggests other potential applications.

Anti-inflammatory Activity via COX Inhibition

Certain pyrazole-containing drugs are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.

Scientific Rationale: The structure of celecoxib, a selective COX-2 inhibitor, features a pyrazole ring. The specific substituents on the pyrazole core determine the potency and selectivity for COX-1 versus COX-2. It is plausible that this compound could also bind to the active site of COX enzymes.

Validation Approach: A straightforward approach would involve using commercially available COX-1 and COX-2 inhibitor screening kits, which typically measure the production of prostaglandin E2 (PGE2) via an ELISA-based method.

Neurological Activity via Cannabinoid Receptors

Substituted pyrazoles have been developed as potent and selective ligands for the cannabinoid receptors CB1 and CB2. [13][14][15] Scientific Rationale: The CB1 receptor antagonist Rimonabant (though withdrawn) was a pyrazole derivative. The binding site for these receptors can accommodate bulky lipophilic groups. The phenyl and isopropyl moieties of our compound could fit within these binding pockets.

Validation Approach: Radioligand binding assays are the gold standard for determining affinity for G-protein coupled receptors like CB1 and CB2. These assays measure the displacement of a radiolabeled ligand (e.g., [³H]CP-55,940) from the receptor by the test compound.

Conclusion and Future Directions

The compound this compound represents a promising, yet uncharacterized, molecule built upon the privileged pyrazole scaffold. Based on extensive data from related analogs, the most promising therapeutic avenues for investigation are in oncology, specifically targeting protein kinases, tubulin polymerization, and the Bcl-2 apoptotic pathway. The detailed experimental workflows provided in this guide offer a robust framework for systematically validating these hypotheses, from initial in vitro screening to confirmation in cellular models.

Future work should focus on a tiered screening approach, beginning with broad panels (e.g., a kinase panel) to identify initial hits. Positive results should be followed by more detailed mechanistic studies and structure-activity relationship (SAR) exploration by synthesizing and testing related analogs. Ultimately, promising in vitro and cellular data will pave the way for in vivo studies in relevant disease models to fully elucidate the therapeutic potential of this intriguing compound.

References

-

Title: Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Source: Hilaris Publisher URL: [Link]

-

Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL: [Link]

-

Title: synthesis and pharmacological evaluation of some new pyrazole derivatives Source: ResearchGate URL: [Link]

-

Title: Pyrazole Scaffolds: A promising frontier in drug discovery Source: Connect Journals URL: [Link]

-

Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]

-

Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives Source: MDPI URL: [Link]

-

Title: Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL: [Link]

-

Title: Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents Source: PubMed URL: [Link]

-

Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chem Rev Lett URL: [Link]

-

Title: Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential Source: RSC Publishing URL: [Link]

-

Title: Current status of pyrazole and its biological activities Source: PMC URL: [Link]

-

Title: Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: PubMed URL: [Link]

-

Title: Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides Source: PubMed URL: [Link]

-

Title: Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide... Source: ChEMBL URL: [Link]

-

Title: Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

-

Title: Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds Source: ResearchGate URL: [Link]

-

Title: Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Source: PMC URL: [Link]

-

Title: Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides Source: Scilit URL: [Link]

-

Title: Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors Source: PMC URL: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. academicstrive.com [academicstrive.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document: Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide... - ChEMBL [ebi.ac.uk]

- 15. Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Scilit [scilit.com]

An In-depth Technical Guide on the Solubility and Stability of 3-isopropyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility and stability of 3-isopropyl-5-phenyl-1H-pyrazole. While specific experimental data for this molecule is not extensively available in public literature, this document leverages established knowledge of the physicochemical properties of pyrazole derivatives to offer a robust framework for its characterization. The guide details experimental protocols for solubility determination in various media and outlines a systematic approach to stability testing through forced degradation studies. The insights provided herein are crucial for advancing the preclinical and formulation development of this and structurally related compounds.

Introduction to this compound and the Significance of Physicochemical Characterization

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Pyrazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The specific structural features of this compound—a lipophilic isopropyl group and a phenyl ring attached to the pyrazole core—will dictate its physicochemical behavior.

A thorough understanding of the solubility and stability of a drug candidate is a cornerstone of successful drug development. These properties profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and the feasibility of formulating a safe and effective dosage form.[5] Early and accurate characterization of solubility and stability can de-risk development programs by identifying potential liabilities and guiding formulation strategies.

Predicted Physicochemical Properties and Solubility Profile

The structure of this compound, featuring both hydrophobic (isopropyl, phenyl) and polar (pyrazole ring) moieties, suggests a nuanced solubility profile.

2.1. General Characteristics of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] One nitrogen atom is pyrrole-like (a proton donor) and the other is pyridine-like (a proton acceptor).[2] This structure imparts the following general properties:

-

Aromaticity: The delocalized π-electron system contributes to the molecule's stability.[6]

-

Weak Basicity: The pyridine-like nitrogen can be protonated, leading to increased aqueous solubility in acidic conditions.[1]

-

Hydrogen Bonding: The N-H group of the pyrazole ring can participate in hydrogen bonding as a donor, while the pyridine-like nitrogen can act as an acceptor.

2.2. Predicted Solubility

Based on the general properties of pyrazole derivatives, the following solubility profile for this compound can be anticipated:

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (Neutral pH) | Low | The presence of the non-polar isopropyl and phenyl groups is expected to significantly decrease water solubility, overpowering the modest contribution from the pyrazole ring's polarity.[5] |

| Aqueous (Acidic pH) | Moderate to High | Protonation of the basic nitrogen atom in the pyrazole ring will form a more soluble salt.[5] |

| Aqueous (Basic pH) | Low | The compound will likely exist in its less soluble free base form.[5] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating both the polar and non-polar regions of the molecule.[5] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate | The ability to form hydrogen bonds will aid solubility, though the hydrophobic character will still play a significant role. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | Solubility will be dependent on the overall lipophilicity of the molecule. |

Methodologies for Solubility Determination

Accurate determination of solubility is critical. Two common methods are employed: thermodynamic and kinetic solubility assays.

3.1. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true solubility of a compound at equilibrium and is considered the gold standard.[5]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to vials containing a range of relevant solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, DMSO).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Dilute the resulting supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: Express the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

3.2. Kinetic Solubility Assay

This high-throughput method is often utilized in early drug discovery to estimate solubility from a DMSO stock solution.[5]

Experimental Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.

-

Precipitation Monitoring: Monitor the formation of precipitate over a defined period (e.g., 1-2 hours) using nephelometry, which measures light scattering.[5]

-

Quantification (Alternative): Alternatively, filter or centrifuge the plate and determine the concentration of the compound remaining in solution by HPLC-UV or LC-MS/MS.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, and administration.[9]

4.1. Development of a Stability-Indicating RP-HPLC Method

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for separating the intact parent compound from its degradation products.[5]

Typical RP-HPLC Method Parameters:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Detection: UV spectrophotometer at the wavelength of maximum absorbance for this compound.

-

Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[10]

4.2. Forced Degradation Protocols

The following are standard stress conditions for forced degradation studies.[7][11]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).[12]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for various time points.[12]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for various time points.[12]

-

Thermal Degradation (Solution): Dilute the stock solution in a neutral buffer and incubate at elevated temperatures (e.g., 60°C and 80°C) for defined periods.[12]

-

Thermal Degradation (Solid): Store the solid compound in a controlled temperature oven (e.g., 60°C and 80°C).[12]

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[5][13]

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples by the developed stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.[12]

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound under each stress condition.

-

Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

-

Ensure the analytical method provides sufficient resolution between the parent peak and all degradation product peaks.

-

Strive for a mass balance, where the sum of the decrease in the parent compound and the increase in degradation products is close to 100%.[8]

-

4.3. Potential Degradation Pathways

For pyrazole derivatives, potential degradation pathways include:

-

Hydrolysis: While the pyrazole ring itself is generally stable to hydrolysis, substituents can be susceptible.

-

Oxidation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opened products or hydroxylated derivatives.[12]

-

Photodegradation: Aromatic systems can be prone to photodegradation.

Data Presentation and Visualization

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | < 10 | Thermodynamic |

| 0.1 M HCl | 25 | 150 | Thermodynamic |

| PBS (pH 7.4) | 25 | 15 | Thermodynamic |

| Ethanol | 25 | 500 | Thermodynamic |

| DMSO | 25 | > 10,000 | Thermodynamic |

Table 2: Hypothetical Forced Degradation Summary for this compound

| Stress Condition | Duration | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 24h | 8% | 2 |

| 0.1 M NaOH (60°C) | 24h | 15% | 3 |

| 3% H₂O₂ (RT) | 24h | 25% | 4 |

| Heat (80°C, solution) | 48h | 5% | 1 |

| Photostability (ICH Q1B) | - | 12% | 2 |

Diagrams

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By applying the outlined principles and experimental protocols, researchers can generate the critical data necessary to inform decision-making throughout the drug discovery and development process. While the predictions and methodologies are based on the well-established chemistry of pyrazole derivatives, it is imperative that these are confirmed through rigorous experimental investigation for the specific molecule of interest. A thorough understanding of these fundamental physicochemical properties is paramount to unlocking the full therapeutic potential of this compound.

References

-

ResearchGate. Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. 2025. Available from: [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022. Available from: [Link]

-

PMC. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Available from: [Link]

-

IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. 2022. Available from: [Link]

-

IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. 2014. Available from: [Link]

-

MDPI. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. 2023. Available from: [Link]

-

PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

-

MedCrave online. Forced Degradation Studies. 2016. Available from: [Link]

-

drug-dev.com. Forced degradation studies: A critical lens into pharmaceutical stability. 2025. Available from: [Link]

-

Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

-

SciSpace. Forced Degradation Studies. 2016. Available from: [Link]

-

Encyclopedia.pub. Synthesis and Properties of Pyrazoles. 2022. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. 2022. Available from: [Link]

-

PMC - NIH. Styrylpyrazoles: Properties, Synthesis and Transformations. Available from: [Link]

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2013. Available from: [Link]

Sources

- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. scispace.com [scispace.com]

- 10. ijcpa.in [ijcpa.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ajrconline.org [ajrconline.org]

3-Isopropyl-5-Phenyl-1H-Pyrazole: A Privileged Scaffold for Multi-Target Drug Discovery

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It treats 3-isopropyl-5-phenyl-1H-pyrazole not merely as a single catalog compound, but as a privileged scaffold —a core structural motif capable of accessing diverse biological targets through specific functionalization.[1][2]

Technical Review & Application Guide [1][2]

Executive Summary

The This compound moiety represents a versatile "privileged structure" in medicinal chemistry.[1][2] Characterized by a planar heterocyclic core decorated with a lipophilic isopropyl group and an aromatic phenyl ring, this scaffold effectively mimics the purine ring system of ATP, making it a cornerstone in the design of Kinase Inhibitors (CDKs, p38 MAPK) and Hsp90 inhibitors .[1][2] Furthermore, its steric and electronic profile allows it to serve as a bioisostere in Cannabinoid (CB1/CB2) ligand design.[1][2]

This guide provides a comprehensive technical analysis of the scaffold, detailing its tautomeric behavior, synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for its application in lead optimization.[1][2]

Chemical Architecture & Tautomerism

The Tautomeric Equilibrium

A critical, often overlooked feature of N-unsubstituted pyrazoles is annular tautomerism.[1][2] For This compound , the hydrogen atom on the nitrogen oscillates between N1 and N2.[1][2]

In solution, these forms exist in rapid equilibrium.[1][2] The ratio depends on solvent polarity and the electronic nature of the substituents.[1][2] However, upon binding to a protein target (e.g., the ATP-binding pocket of a kinase), the protein environment selects and stabilizes a single tautomer.[1][2]

Implication for Drug Design: When docking this molecule, researchers must simulate both tautomeric forms.[1][2] Neglecting this leads to false-negative binding energy predictions.[1][2]

Physicochemical Profile[1][2][5][6][7]

-

Lipophilicity (cLogP): ~3.2 (The isopropyl group adds ~1.0 log units vs. a methyl group, enhancing membrane permeability).[1][2]

-

H-Bonding: The pyrazole NH acts as a donor; the N: acts as an acceptor.[1][2] This "donor-acceptor" motif is crucial for the "hinge-binding" interaction in kinase active sites.[1][2]

-

Steric Bulk: The isopropyl group (A-value ~2.[1][2]2) provides significant steric bulk compared to a methyl or ethyl group, often used to fill hydrophobic pockets (e.g., the Gatekeeper pocket in kinases).[1][2]

Synthesis & Manufacturing

The synthesis of the core scaffold relies on the cyclocondensation of 1,3-diketones with hydrazine.[1][2] Achieving the correct regioisomer (if N-alkylation is performed later) is the primary challenge.[1][2]

Retrosynthetic Analysis

The most robust route involves the Claisen condensation of a methyl ketone with an ester, followed by cyclization.[1][2]

Figure 1: Retrosynthetic pathway for the construction of the this compound core.[1][2]

Detailed Synthetic Protocol

Objective: Synthesis of this compound (Scale: 10 mmol).

Reagents:

Step-by-Step Methodology:

-

Claisen Condensation:

-

Wash NaH with hexane under argon to remove mineral oil.[1][2] Suspend in 20 mL anhydrous THF.

-

Add acetophenone dropwise at 0°C. Stir for 15 min.

-

Warm to room temperature and reflux for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of the

-diketone.[1][2] -

Quench with 1N HCl, extract with EtOAc, and concentrate to yield crude 1-phenyl-4-methylpentane-1,3-dione .[1][2]

-

-

Cyclization:

-

Dissolve the crude

-diketone in 15 mL Ethanol.[1][2] -

Reflux for 2 hours.[1][2] Monitor by TLC (Hexane:EtOAc 3:1).[1][2]

-

Cool to room temperature.[1][2] The product often precipitates.[1][2] If not, remove ethanol under vacuum.[1][2]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the isopropyl methine septet (

~2.9 ppm), phenyl protons (

Biological Applications & SAR

This scaffold is rarely used in isolation; it is a template.[1][2] The biological activity is modulated by substituents at the 4-position (C4) and the Nitrogen (N1).[1][2]

Structure-Activity Relationship (SAR) Table

The following table summarizes how modifications to the core alter biological selectivity.

| Position | Modification | Target Class | Effect / Rationale |

| N1 | Unsubstituted (H) | Kinases (ATP Pocket) | Essential for H-bond donor interaction with the "Hinge Region" (e.g., Glu81 in CDK2).[1][2] |

| N1 | Phenyl / Benzyl | Cannabinoid / Hsp90 | Blocks H-bond donor; shifts binding to hydrophobic pockets.[1][2] Common in Rimonabant analogs.[1][2] |

| C3 | Isopropyl | General | Provides optimal lipophilic fill.[1][2] Bulkier than methyl (selectivity), smaller than t-butyl (steric clash).[1][2] |

| C4 | Aryl / Heteroaryl | Kinases (p38, BRAF) | The "Gatekeeper" vector.[1][2] Substitution here accesses the back-pocket of the enzyme.[1][2] |

| C5 | Phenyl | General |

Mechanistic Pathway: Kinase Inhibition

The this compound core acts as a Type I or Type II kinase inhibitor depending on the C4-substitution.[1][2]

Figure 2: Signal transduction blockade.[1][2] The pyrazole scaffold competitively inhibits ATP binding at the RAF or MEK level, arresting the MAPK pathway.[1][2]

Experimental Protocol: Kinase Inhibition Assay

To validate the activity of analogs derived from this scaffold, a FRET-based enzymatic assay is the industry standard.[1][2]

Assay: LanthaScreen™ Eu Kinase Binding Assay (Invitrogen/Thermo Fisher).[1][2] Target: CDK2/Cyclin A or BRAF.[1][2]

Protocol:

-

Preparation: Prepare this compound analogs in 100% DMSO (10 mM stock). Serial dilute (1:3) in DMSO to create a 10-point dose-response curve.

-

Reaction Mix: In a 384-well white low-volume plate, combine:

-

Incubation: Shake plate for 30 seconds. Incubate at Room Temperature for 60 minutes in the dark.

-

Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., PerkinElmer EnVision).[1][2]

-

Analysis: Calculate TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to determine IC50.

Self-Validating Control:

-

Positive Control: Staurosporine (Broad-spectrum kinase inhibitor).[1][2]

-

Z-Factor: Must be > 0.5 for the assay to be considered statistically valid.[1][2]

Future Outlook & Therapeutic Potential

The This compound scaffold remains highly relevant in modern drug discovery.[1][2] Current trends focus on:

-

Fragment-Based Drug Design (FBDD): Using this small scaffold (<200 Da) to probe binding pockets before "growing" the molecule into a high-affinity lead.[1][2]

-

PROTACs: Using the pyrazole core as the "warhead" to bind a target protein, linked to an E3 ligase ligand for targeted protein degradation.

-

Dual Inhibitors: Exploiting the scaffold's ability to bind both kinases and tubulin (if suitably modified at the 4-position) for synergistic cancer therapy.[1][2]

References

-